molecular formula C20H13BrClN5O B565722 6-Desamino 6-Chloro Etravirine-13C3 CAS No. 1246818-40-5

6-Desamino 6-Chloro Etravirine-13C3

Cat. No.: B565722
CAS No.: 1246818-40-5
M. Wt: 457.689
InChI Key: ODWHQRYHASBLKO-WTZVUXPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Desamino 6-Chloro Etravirine-13C3 is a synthetic compound used primarily in scientific research. It is a labeled analog of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. The compound is characterized by the substitution of three carbon atoms with carbon-13 isotopes, which makes it useful in various analytical and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Desamino 6-Chloro Etravirine-13C3 involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of a bromine atom into the aromatic ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Amination: Replacement of an amino group with a carbon-13 labeled amine.

    Cyclization: Formation of the pyrimidine ring structure.

These reactions typically require specific conditions such as controlled temperatures, catalysts, and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

6-Desamino 6-Chloro Etravirine-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-Desamino 6-Chloro Etravirine-13C3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Desamino 6-Chloro Etravirine-13C3 is similar to that of Etravirine. It inhibits the reverse transcriptase enzyme of HIV-1 by binding to the enzyme and blocking its activity. This prevents the virus from replicating and spreading. The carbon-13 labeling allows for detailed studies of the compound’s interaction with the enzyme and other molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Desamino 6-Chloro Etravirine-13C3 is unique due to its carbon-13 labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This labeling provides detailed insights into the compound’s structure and interactions, which are not possible with unlabeled analogs .

Properties

IUPAC Name

4-[5-bromo-6-chloro-2-(4-cyanoanilino)(4,5,6-13C3)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrClN5O/c1-11-7-14(10-24)8-12(2)17(11)28-19-16(21)18(22)26-20(27-19)25-15-5-3-13(9-23)4-6-15/h3-8H,1-2H3,(H,25,26,27)/i16+1,18+1,19+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWHQRYHASBLKO-WTZVUXPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O[13C]2=[13C]([13C](=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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